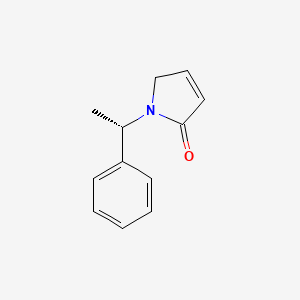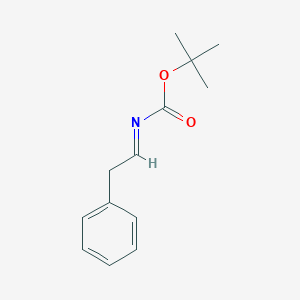![molecular formula C6H5BrN4 B12851581 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring. This specific compound is notable for its bromine substitution at the 4th position and an amine group at the 2nd position, making it a valuable molecule in various scientific research fields .
Métodos De Preparación
The synthesis of 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine can be achieved through several methods:
Cu-catalyzed reactions: This method involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid as a catalytic system.
Microwave-assisted reactions: These reactions utilize microwave irradiation to accelerate the synthesis process, providing a more efficient route.
Pyrrole-based reactions: These involve the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, followed by conversion to chlorinated derivatives using POCl3.
Análisis De Reacciones Químicas
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are used to form derivatives of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine has several applications in scientific research:
Cancer Research: It is used as a scaffold for developing kinase inhibitors, which are crucial in cancer treatment.
Drug Development: The compound serves as a building block for synthesizing various pharmaceutical agents.
Biological Studies: It is used in studies involving protein kinases and other molecular targets.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but have different substituents and applications.
Piritrexim: A synthetic antifolate with a pyrrolopyrimidine core, used in cancer treatment.
Propiedades
Fórmula molecular |
C6H5BrN4 |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
4-bromo-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h2H,1H2,(H2,8,10,11) |
Clave InChI |
KAOVYQJNJHHXMN-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C1C(=NC(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


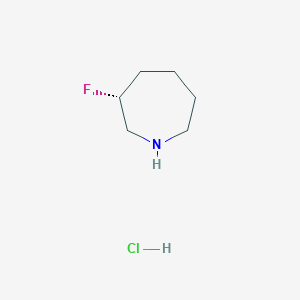
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)
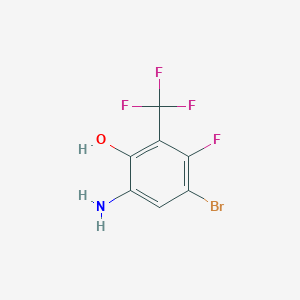
![2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde](/img/structure/B12851534.png)


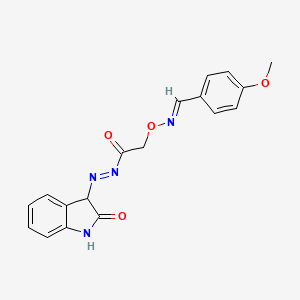
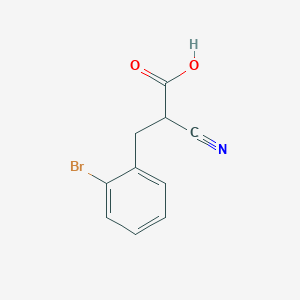
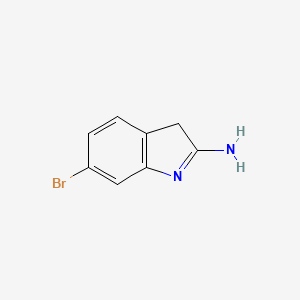
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
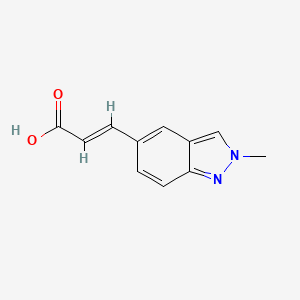
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
